molecular formula C28H24N2O5 B5122374 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide

Cat. No. B5122374
M. Wt: 468.5 g/mol
InChI Key: BMIDGIAWICLQIT-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 2004 and gained popularity as a recreational drug in the early 2010s. However, due to its potent and unpredictable effects, it has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

The exact mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is primarily located in the prefrontal cortex and is involved in regulating mood, perception, and cognition. Activation of this receptor by N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide leads to altered sensory perception, hallucinations, and changes in mood and thought processes.
Biochemical and Physiological Effects:
The effects of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide on the body are similar to those of other hallucinogenic drugs, such as LSD and psilocybin. These effects include altered sensory perception, hallucinations, changes in mood and thought processes, and increased heart rate and blood pressure. However, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide is known to be more potent than other hallucinogens and can lead to severe and unpredictable effects, including seizures, psychosis, and death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide in laboratory experiments is its high potency and selectivity for the serotonin 2A receptor. This allows researchers to study the effects of this receptor in greater detail and may lead to the development of new therapeutic agents for psychiatric disorders. However, the unpredictable and potentially dangerous effects of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide make it unsuitable for use in human subjects and require strict safety protocols in laboratory settings.

Future Directions

There are several directions for future research on N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide. One area of interest is the development of new therapeutic agents that target the serotonin 2A receptor for the treatment of psychiatric disorders. Another area of research is the development of safer and more effective methods for synthesizing N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide and other hallucinogenic drugs. Additionally, further studies are needed to understand the long-term effects of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide on the brain and body.

Synthesis Methods

The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with benzoyl chloride to form N-benzoyl-2,5-dimethoxyphenethylamine. This compound is then reacted with 2-phenoxybenzaldehyde in the presence of a base to form the final product, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide. The synthesis of this compound requires advanced knowledge of organic chemistry and should only be performed by experienced professionals in a controlled laboratory setting.

Scientific Research Applications

Despite its classification as a controlled substance, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide has been studied for its potential medical applications. In a study published in the Journal of Medicinal Chemistry, researchers found that N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide has a high affinity for the serotonin 2A receptor, which is involved in regulating mood and perception. This receptor has been implicated in the pathophysiology of several psychiatric disorders, including depression and schizophrenia. Therefore, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide may have potential as a therapeutic agent for these conditions.

properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c1-33-25-18-23(26(34-2)17-22(25)29-27(31)19-11-5-3-6-12-19)30-28(32)21-15-9-10-16-24(21)35-20-13-7-4-8-14-20/h3-18H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIDGIAWICLQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-2-phenoxybenzamide

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